molecular formula C10H20O2Si B1336881 4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL CAS No. 86120-46-9

4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL

Cat. No.: B1336881
CAS No.: 86120-46-9
M. Wt: 200.35 g/mol
InChI Key: TVWVWXDQNWGYJZ-UHFFFAOYSA-N
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Description

4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL is an organic compound that features a silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen atom. This compound is notable for its utility in organic synthesis, particularly in the protection of hydroxyl groups.

Preparation Methods

The synthesis of 4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL typically involves the reaction of 4-butyn-1-ol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as column chromatography .

Chemical Reactions Analysis

4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The silyl ether group can be cleaved under acidic conditions to yield the free alcohol. Common reagents for this reaction include tetrabutylammonium fluoride (TBAF) or hydrochloric acid.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL is widely used in scientific research due to its versatility:

    Chemistry: It is employed as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL primarily involves its role as a protecting group. The tert-butyl-dimethylsilyl group protects hydroxyl groups from unwanted reactions during multi-step syntheses. The protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under specific conditions to regenerate the free hydroxyl group .

Comparison with Similar Compounds

4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL can be compared with other silyl-protected alcohols:

    tert-Butyl-dimethylsilyl chloride: Used for similar protection purposes but differs in its reactivity and stability.

    Trimethylsilyl chloride: Another common silylating agent, but with different steric and electronic properties.

    Triisopropylsilyl chloride: Offers greater steric hindrance and stability compared to tert-butyl-dimethylsilyl chloride.

    tert-Butyl-dimethyl-silanyloxy-pyrazolidine-1-carboxylic acid tert-butyl ester: A structurally similar compound used in different synthetic applications

These comparisons highlight the unique properties of this compound, particularly its balance of stability and reactivity, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybut-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWVWXDQNWGYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420141
Record name 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86120-46-9
Record name 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 175 g of tert-butyldimethylsilyl chloride in 100 ml of a 1:1 mixture that consists of hexane and dimethylformamide is slowly added in drops at 0° C. under nitrogen to a solution of 100 g of 2-butin-1-ol and 158 g of imidazole in 300 ml of dimethylformamide, and it is stirred for 2 hours at 0° C. and for 16 hours at 22° C. The reaction mixture is diluted with 2.5 l of ether, washed once with water, once with 5% sulfuric acid, once with water, once with saturated sodium bicarbonate solution and washed neutral with semi-saturated sodium chloride solution. After drying on sodium sulfate and filtration, it is concentrated by evaporation in a vacuum. The residue that is thus obtained is purified by chromatography on silica gel. With hexane/0–40% ether, 74.3 g of the title compound is obtained as a colorless oil.
Quantity
175 g
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100 g
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158 g
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300 mL
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Synthesis routes and methods II

Procedure details

60% Sodium hydride (1.39 g) was suspended in tetrahydrofuran (50 mL), and the suspension was cooled to 0° C., a solution of but-2-yne-1,4-diol (3.0 g) in tetrahydrofuran (20 mL) was added dropwise, and the mixture was stirred at room temperature for 1 hr. tert-Butyldimethylsilyl chloride (5.26 g) was added to the reaction mixture, and the mixture was stirred at room temperature for 24 hrs. Water was added to the reaction mixture and the mixture was extracted with diethyl ether. The organic layer washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was separated and purified by silica gel column chromatography (eluent, hexane:ethyl acetate=100:0→80:20) to give the title compound (1.48 g) as a colorless oil.
Quantity
1.39 g
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reactant
Reaction Step One
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3 g
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reactant
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20 mL
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5.26 g
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Synthesis routes and methods III

Procedure details

A solution of 175 g of tert-butyldimethylsilyl chloride in 100 ml of a 1:1 mixture of hexane and dimethylformamide is slowly added in drops to a solution of 100 g of 2-butin-1-ol and 158 g of imidazole in 300 ml of dimethylformamide at 0° C. under nitrogen, and it is stirred for 2 hours at 0° C. and for 16 hours at 22° C. The reaction mixture is diluted with 2.5 l of ether, washed once with water, once with 5% sulfuric acid, once with water, once with saturated sodium bicarbonate solution and washed neutral with semi-saturated sodium chloride solution. After drying on sodium sulfate and filtration, it is concentrated by evaporation in a vacuum. The residue that is thus obtained is purified by chromatography on silica gel. 74.3 g of the title compound is obtained with hexane/0-40% ether as a colorless oil.
Quantity
175 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
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100 g
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158 g
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reactant
Reaction Step Two
Quantity
300 mL
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reactant
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Quantity
2.5 L
Type
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Reaction Step Three

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